molecular formula C13H15N3O2 B5254275 1-(2,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

1-(2,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B5254275
M. Wt: 245.28 g/mol
InChI Key: BTIUKGDQNWIFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylphenylhydrazine and ethyl acetoacetate.

    Cyclization: The reaction proceeds through a cyclization process, where the hydrazine reacts with the acetoacetate to form the triazole ring.

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways: It inhibits the activity of enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play a role in inflammation and cancer progression.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives such as:

    1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the ethyl group at the 5-position.

    1-(2,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but has a methyl group instead of an ethyl group at the 5-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-ethyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-4-10-12(13(17)18)14-15-16(10)11-6-5-8(2)7-9(11)3/h5-7H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIUKGDQNWIFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=C(C=C(C=C2)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.